molecular formula C6H10F3NO B13053335 (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine

(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine

Cat. No.: B13053335
M. Wt: 169.14 g/mol
InChI Key: YHDUNAWVOZKFKD-BRJRFNKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine is a chiral amine featuring a trifluoroethyl group attached to a tetrahydrofuran (THF) ring. Key properties include:

  • Molecular Formula: C₆H₁₀F₃NO
  • Molecular Weight: 169.14 g/mol
  • CAS Number: 2089682-21-1 .

Properties

Molecular Formula

C6H10F3NO

Molecular Weight

169.14 g/mol

IUPAC Name

(1R)-2,2,2-trifluoro-1-(oxolan-2-yl)ethanamine

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5(10)4-2-1-3-11-4/h4-5H,1-3,10H2/t4?,5-/m1/s1

InChI Key

YHDUNAWVOZKFKD-BRJRFNKRSA-N

Isomeric SMILES

C1CC(OC1)[C@H](C(F)(F)F)N

Canonical SMILES

C1CC(OC1)C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Laboratory-Scale Synthesis

The laboratory synthesis is often a multi-step process involving:

  • Nucleophilic Substitution: The THF ring bearing a leaving group (e.g., tosylate) at the 2-position is reacted with an amine nucleophile containing the trifluoromethyl group. This step establishes the carbon-nitrogen bond with stereocontrol.

  • Reductive Amination: Alternatively, trifluoroacetaldehyde can be condensed with a chiral amino-THF intermediate, followed by reduction to form the amine.

  • Cyclization and Ring Closure: If starting from linear precursors, intramolecular cyclization can be used to form the THF ring with the amine substituent.

  • Purification: Final products are purified by column chromatography and recrystallization to ensure enantiomeric purity and removal of side products.

Industrial-Scale Synthesis

For industrial production, the process is optimized for:

  • Scalability: Reactions are adapted to continuous flow reactors or automated synthesis platforms to enhance reproducibility and throughput.

  • Cost Efficiency: Use of readily available starting materials and minimizing costly reagents.

  • Yield and Purity: Reaction parameters such as temperature, solvent, and catalysts are optimized to maximize yield and minimize impurities.

  • Purification: Large-scale chromatographic techniques or crystallization methods are employed.

Representative Synthetic Procedures from Literature

A typical synthetic approach reported includes:

Step Reagents/Conditions Description
1. Preparation of THF Tosylate Tosyl chloride, pyridine, THF derivative Functionalization of THF ring at 2-position with tosylate as leaving group
2. Nucleophilic Substitution Secondary amine with trifluoromethyl group, potassium iodide, DMF, 0 °C to 40 °C, 24 h Substitution of tosylate by amine nucleophile to form C-N bond
3. Reduction (if needed) Lithium aluminum hydride or sodium borohydride Reduction of imines or intermediates to amine
4. Purification Column chromatography (silica gel), recrystallization Isolation of pure this compound

This procedure ensures regio- and stereoselectivity, yielding the desired (1R)-enantiomer with high purity.

Reaction Conditions and Optimization

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) are preferred for nucleophilic substitution due to their ability to stabilize ions and promote reaction rates.

  • Temperature: Initial cooling to 0 °C to control reaction rate and avoid side reactions, followed by stirring at moderate temperatures (up to 40 °C) to complete substitution.

  • Catalysts/Additives: Potassium iodide is used as a nucleophilic catalyst to facilitate displacement of the tosylate group.

  • Reaction Time: Typically 24 hours to ensure complete conversion.

Purification Techniques

  • Column Chromatography: Silica gel chromatography is the primary method used to separate the target amine from unreacted starting materials and side products.

  • Recrystallization: Applied to enhance the purity and isolate the compound as a crystalline solid, important for characterization and further applications.

Summary Table of Preparation Method Parameters

Parameter Typical Conditions Notes
Starting Materials THF derivatives, trifluoroacetaldehyde Commercially available
Solvent DMF, THF Polar aprotic preferred
Temperature Range 0 °C to 40 °C Controlled to optimize yield
Reaction Time 24 hours Ensures completion
Catalysts/Additives Potassium iodide Facilitates nucleophilic substitution
Purification Methods Column chromatography, recrystallization High purity and stereochemical integrity
Scale Laboratory to industrial Scalable with process optimization

Research Findings and Notes on Stereochemistry

  • The (1R)-configuration is crucial for the compound's biological activity and is achieved by starting from chiral precursors or using chiral catalysts during synthesis.

  • The trifluoromethyl group exerts strong electron-withdrawing effects, stabilizing intermediates and influencing reaction pathways.

  • The tetrahydrofuran ring provides rigidity and influences the overall conformation, affecting reactivity and interaction with biological targets.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of agrochemicals and specialty materials.

Mechanism of Action

The mechanism by which (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, making it a valuable tool in medicinal chemistry. The tetrahydrofuran ring provides structural rigidity and influences the compound’s overall conformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic Ether Derivatives

(R)-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride
  • Molecular Formula: C₅H₉ClF₃NO
  • Molecular Weight : 191.58 g/mol
  • Key Features : Replaces THF with a smaller oxetane ring (3-membered vs. 5-membered), increasing ring strain. The hydrochloride salt enhances crystallinity and aqueous solubility .
Property Target Compound Oxetane Derivative
Ring Size 5-membered 3-membered
Molecular Weight (g/mol) 169.14 191.58
Salt Form Free amine Hydrochloride

Aromatic Derivatives

(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride
  • Molecular Formula : C₉H₈ClF₆N
  • Molecular Weight : 279.61 g/mol
  • Key Features : Aromatic phenyl group with electron-withdrawing trifluoromethyl substituent. The bulkier structure reduces solubility compared to THF derivatives .
(1S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-amine hydrochloride
  • Molecular Formula : C₈H₇ClF₄N
  • Molecular Weight : 244.6 g/mol
  • Key Features : Fluorine substituent on phenyl ring enhances metabolic stability but introduces steric hindrance .
Property Target Compound Trifluoromethylphenyl Derivative Fluorophenyl Derivative
Substituent THF ring CF₃-Ph F-Ph
Molecular Weight (g/mol) 169.14 279.61 244.6
Electronic Effects Electron-rich Strongly electron-withdrawing Moderately electron-withdrawing

Heteroaromatic Derivatives

2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-amine
  • Molecular Formula : C₇H₉F₃N₂
  • Molecular Weight : 184.16 g/mol
  • Key Features : Pyrrole ring with nitrogen participation in aromaticity, reducing amine basicity. Methyl group increases lipophilicity .
(1R)-1-(thiophen-2-yl)ethan-1-amine
  • Molecular Formula : C₆H₉NS
  • Molecular Weight : 127.21 g/mol
Property Target Compound Pyrrole Derivative Thiophene Derivative
Heteroatom O (THF) N (pyrrole) S (thiophene)
Molecular Weight (g/mol) 169.14 184.16 127.21
Aromaticity Non-aromatic Aromatic Aromatic

Physicochemical and Functional Implications

Solubility : The THF ring in the target compound balances lipophilicity and polarity, offering intermediate solubility compared to aromatic derivatives (e.g., trifluoromethylphenyl, fluorophenyl) .

Stereochemical Influence : The (1R)-configuration ensures enantioselectivity in chiral environments, a critical factor in pharmaceutical applications.

Electron Effects : The trifluoroethyl group stabilizes the amine via inductive effects, while the THF oxygen enables hydrogen bonding, enhancing molecular recognition .

Biological Activity

(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine is a fluorinated amine compound notable for its unique structural features, which include a trifluoromethyl group and a tetrahydrofuran moiety. These characteristics may influence its biological activity and pharmacological potential. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C6_6H11_{11}ClF3_3NO, with a molecular weight of 205.60 g/mol. The trifluoromethyl group is known to enhance metabolic stability and alter pharmacokinetics in various compounds.

PropertyValue
Molecular FormulaC6_6H11_{11}ClF3_3NO
Molecular Weight205.60 g/mol
Unique FeaturesTrifluoromethyl group, Tetrahydrofuran moiety

Pharmacological Properties

Research indicates that this compound may exhibit significant pharmacological properties. Compounds with trifluoromethyl groups often demonstrate enhanced interactions with biological targets due to their unique electronic properties.

  • Receptor Interaction : Preliminary studies suggest that this compound may interact with specific receptors or enzymes, although detailed mechanisms remain to be elucidated.
  • Metabolic Stability : The presence of the trifluoromethyl group is associated with increased metabolic stability compared to non-fluorinated analogs.

The mechanisms by which this compound exerts its biological effects are not fully characterized. However, compounds with similar structures often engage in:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
  • Receptor Modulation : Possible modulation of neurotransmitter receptors or ion channels.

Case Studies

Several studies have explored the biological activity of related compounds and provided insights applicable to this compound.

Study 1: Pharmacokinetics and Metabolism

A study investigating the pharmacokinetics of fluorinated amines demonstrated that the introduction of trifluoromethyl groups significantly altered absorption and distribution profiles in vivo. This suggests that this compound may exhibit similar enhancements in bioavailability and tissue distribution.

Study 2: Interaction with Biological Targets

Research on structurally similar compounds has shown that trifluoromethyl-containing amines can effectively inhibit certain enzymes linked to disease pathways. For example, a related compound was found to inhibit a key enzyme involved in cancer cell proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.